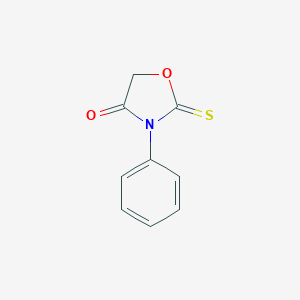
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone, also known as PTP, is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. PTP has been found to exhibit unique pharmacological properties, which make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is as a fluorescent probe for detecting metal ions. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been found to exhibit high selectivity and sensitivity towards copper ions, making it a valuable tool for studying copper homeostasis in biological systems. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has also been used as a fluorescent probe for detecting zinc ions and has been found to exhibit high selectivity towards zinc ions in the presence of other metal ions.
Wirkmechanismus
The mechanism of action of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is not fully understood. However, it has been proposed that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone binds to metal ions through its tetrazole and pyridinone moieties, leading to the formation of a stable complex. The fluorescent properties of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone are believed to arise from the interaction between the metal ion complex and the pyridinone moiety, which results in a change in the electronic structure of the molecule.
Biochemical and Physiological Effects:
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can inhibit the activity of copper-dependent enzymes, such as tyrosinase and dopamine beta-hydroxylase. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has also been found to inhibit the growth of cancer cells in vitro. In vivo studies have shown that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can protect against copper-induced liver damage and reduce the levels of oxidative stress markers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is its high selectivity and sensitivity towards metal ions, which makes it a valuable tool for studying metal ion homeostasis in biological systems. Additionally, 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is relatively easy to synthesize and has been reported to exhibit high purity and yield. However, one of the limitations of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is its potential toxicity towards cells, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone research. One potential area of research is the development of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone-based fluorescent probes for detecting other metal ions, such as iron and manganese. Another area of research is the development of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone-based inhibitors for copper-dependent enzymes, which may have potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone and its potential toxicity towards cells.
Synthesemethoden
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with phenyl isocyanate followed by the reaction with sodium azide and copper sulfate. The final product is obtained through the reaction of the intermediate with acetic anhydride. This method has been reported to yield 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone in high purity and yield.
Eigenschaften
Produktname |
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone |
|---|---|
Molekularformel |
C12H9N5O |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
1-(1-phenyltetrazol-5-yl)pyridin-4-one |
InChI |
InChI=1S/C12H9N5O/c18-11-6-8-16(9-7-11)12-13-14-15-17(12)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
XGJQQMDCDRQZBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N3C=CC(=O)C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N3C=CC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)



![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)